Cas no 70301-64-3 (5-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)-5,6-dihydropyridazino[3,4-b][1,4]benzoxazepine)

5-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)-5,6-dihydropyridazino[3,4-b][1,4]benzoxazepine structure
70301-64-3 structure
Product Name:5-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)-5,6-dihydropyridazino[3,4-b][1,4]benzoxazepine
CAS No:70301-64-3
MF:C23H25N5O2
MW:403.476904630661
CID:1743083
PubChem ID:6410571
Update Time:2025-04-21

5-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)-5,6-dihydropyridazino[3,4-b][1,4]benzoxazepine Chemical and Physical Properties

Names and Identifiers

    • 5-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)-5,6-dihydropyridazino[3,4-b][1,4]benzoxazepine
    • 5-(4-methoxyphenyl)-3-(4-methylpiperazin-1-yl)-6H-pyridazino[3,4-b][1,4]benzoxazepine
    • 70301-64-3
    • DTXSID50220579
    • BRN 1093886
    • Pyridazino(3,4-b)(1,4)benzoxazepine, 10,11-dihydro-11-(p-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-
    • Inchi: 1S/C23H25N5O2/c1-26-11-13-27(14-12-26)22-15-20-23(25-24-22)30-21-6-4-3-5-17(21)16-28(20)18-7-9-19(29-2)10-8-18/h3-10,15H,11-14,16H2,1-2H3
    • InChI Key: YBEJPRVFWILFMY-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2CN(C2C=CC(=CC=2)OC)C2C1=NN=C(C=2)N1CCN(C)CC1

Computed Properties

  • Exact Mass: 403.20105
  • Monoisotopic Mass: 403.200825
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 3
  • Complexity: 550
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54
  • XLogP3: 3.2

Experimental Properties

  • Density: 1.245
  • Boiling Point: 648.5°C at 760 mmHg
  • Flash Point: 346°C
  • Refractive Index: 1.626
  • PSA: 53.96
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